The Chemical Properties of Tiron: An In-depth Technical Guide
The Chemical Properties of Tiron: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tiron, systematically known as disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a versatile and highly functionalized organic compound.[1][2] Its unique structure, featuring a catechol ring with two sulfonate groups, underpins its significant chemical properties, primarily its potent chelating and antioxidant capabilities. This guide provides a comprehensive overview of the core chemical characteristics of Tiron, detailing its quantitative parameters, experimental protocols for its analysis, and the mechanisms of its key reactions.
Core Chemical and Physical Properties
Tiron is a white to off-white crystalline solid or powder that is highly soluble in water.[1][3] The presence of two hydroxyl groups and two sulfonic acid groups on the benzene ring dictates its chemical behavior, particularly its acidity and ability to form stable complexes with metal ions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Tiron.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Na₂O₈S₂ | [1] |
| Molecular Weight | 314.22 g/mol (anhydrous) | [4] |
| 332.22 g/mol (monohydrate) | [1] | |
| Melting Point | 315-317°C | [3] |
| pKa₁ | ~7.6 | |
| pKa₂ | 12.6 (μ=0.1, 20ºC) | [1] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Solubility in Water | 1350 g/L | [3] |
Note: The pKa₁ value is an estimation based on the dissociation of the first phenolic hydroxyl group and may vary slightly depending on experimental conditions.
Chelation Properties and Stability Constants
A defining characteristic of Tiron is its exceptional ability to act as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.[1][3] This property is particularly pronounced with trivalent metal ions such as iron(III) (Fe³⁺), aluminum(III) (Al³⁺), and titanium(IV) (Ti⁴⁺).[1][5] The catechol moiety provides two adjacent hydroxyl groups that serve as the primary binding sites for metal ions.
The chelation of Fe³⁺ by Tiron is pH-dependent, resulting in the formation of distinct colored complexes at different pH ranges.[1][5] At a pH between 1 and 4, a blue 1:1 (Tiron:Fe³⁺) complex is formed.[1] As the pH increases to the 5-7 range, a purple 1:2 complex is observed, and at a pH above 7, a red 1:3 complex predominates.[1]
Iron(III)-Tiron Complex Stability Constants
The stability of these complexes is quantified by their stability constants (log K).
| Complex Species | log K | Conditions | Reference |
| [Fe(Tiron)]⁻ (1:1) | 20.4 | pH 1-4 | [1] |
| [Fe(Tiron)₂]⁵⁻ (1:2) | 15.1 | pH 5-7 | [1] |
| [Fe(Tiron)₃]⁹⁻ (1:3) | 10.8 | pH > 7 | [1] |
Mechanism of Tiron Chelation
The chelation process involves the deprotonation of the hydroxyl groups on the catechol ring, allowing the resulting phenoxide ions to coordinate with the metal ion.
Caption: Chelation of a metal ion by deprotonated Tiron.
Antioxidant Properties
Tiron is a potent antioxidant, acting as a scavenger of reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻).[6] Its small size allows it to readily enter cells and modulate intracellular electron transfer reactions.[3] The antioxidant activity stems from the ability of the catechol moiety to donate electrons and neutralize free radicals.
Mechanism of Superoxide Scavenging
Tiron can directly react with and neutralize superoxide radicals. This process involves the transfer of an electron from the Tiron molecule to the superoxide radical, effectively quenching its reactivity.
Caption: Tiron's mechanism as a superoxide scavenger.
Experimental Protocols
The chemical properties of Tiron can be investigated through various analytical techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Determination of Iron(III) using Tiron
This method relies on the formation of the intensely colored Fe(III)-Tiron complex and the subsequent measurement of its absorbance.
1. Reagents and Materials:
- Standard iron(III) solution (e.g., 100 mg/L)
- Tiron solution (e.g., 0.1 M)
- Buffer solutions (pH 4, 6, and 8)
- Spectrophotometer
- Volumetric flasks and pipettes
- Cuvettes
2. Preparation of Standard Solutions:
- Prepare a series of standard iron(III) solutions of known concentrations by diluting the stock solution.
- Prepare a blank solution containing all reagents except for the iron(III) standard.
3. Experimental Procedure:
- To a set of volumetric flasks, add a known volume of each standard iron(III) solution.
- Add an excess of the Tiron solution to each flask.
- Add the appropriate buffer solution to control the pH and observe the color of the complex formed.
- Dilute to the mark with deionized water and mix thoroughly.
- Allow the color to develop for a specified time (e.g., 10 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which will vary depending on the pH and the resulting complex color.
- Use the blank solution to zero the spectrophotometer.
4. Data Analysis:
- Construct a calibration curve by plotting the absorbance versus the concentration of the iron(III) standards.
- Determine the concentration of an unknown iron(III) sample by measuring its absorbance and interpolating from the calibration curve.
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of iron.
Potentiometric Titration for Stability Constant Determination
This technique can be used to determine the stability constants of Tiron-metal complexes by monitoring the change in potential during titration.
1. Reagents and Materials:
- Tiron solution of known concentration
- Metal salt solution (e.g., FeCl₃) of known concentration
- Standardized strong base (e.g., NaOH)
- Potentiometer with a suitable indicator electrode (e.g., glass electrode) and a reference electrode
- Burette
- Stirrer
2. Experimental Procedure:
- Pipette a known volume of the Tiron solution into a beaker.
- Add a known volume of the metal salt solution to form the complex.
- Immerse the electrodes in the solution and start stirring.
- Titrate the solution with the standardized strong base, recording the potential (in mV) or pH after each addition.
- Continue the titration well beyond the equivalence point.
3. Data Analysis:
- Plot the potential or pH versus the volume of titrant added.
- Determine the equivalence points from the titration curve.
- Use the titration data to calculate the formation constants (stability constants) of the Tiron-metal complexes using appropriate software or calculation methods.
Cyclic Voltammetry for Redox Potential Analysis
Cyclic voltammetry can be employed to study the redox behavior of Tiron and its metal complexes.
1. Reagents and Materials:
- Tiron solution in a suitable electrolyte (e.g., KCl or a buffer solution)
- Potentiostat/Galvanostat
- Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)
- Inert gas (e.g., nitrogen or argon) for deaeration
2. Experimental Procedure:
- Place the Tiron solution in the electrochemical cell.
- Deaerate the solution by bubbling with an inert gas for a sufficient time (e.g., 15-20 minutes).
- Immerse the three electrodes into the solution.
- Apply a potential scan, sweeping the potential from an initial value to a final value and then back to the initial potential, at a specific scan rate.
- Record the resulting current as a function of the applied potential.
3. Data Analysis:
- Analyze the resulting cyclic voltammogram to identify the anodic and cathodic peak potentials.
- From these peak potentials, the formal redox potential of the Tiron/oxidized-Tiron couple can be determined.
- The reversibility of the redox process can also be assessed from the shape of the voltammogram and the separation of the peak potentials.
Conclusion
The chemical properties of Tiron, particularly its strong chelating and antioxidant activities, make it a compound of significant interest in various scientific and industrial fields. Its well-defined interactions with metal ions, coupled with its ability to scavenge reactive oxygen species, provide a foundation for its application in analytical chemistry, biochemistry, and drug development. The experimental protocols outlined in this guide offer a framework for the quantitative investigation of these properties, enabling further research and application of this versatile molecule.
